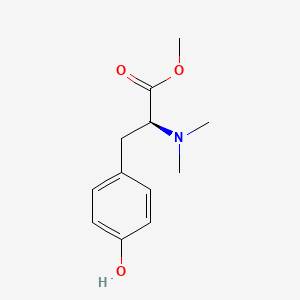

N,N-dimethyl-L-tyrosine methyl ester

説明

特性

CAS番号 |

57746-16-4 |

|---|---|

分子式 |

C12H17NO3 |

分子量 |

223.27 g/mol |

IUPAC名 |

methyl (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-13(2)11(12(15)16-3)8-9-4-6-10(14)7-5-9/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |

InChIキー |

WALPJJOZHZXISJ-NSHDSACASA-N |

異性体SMILES |

CN(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

正規SMILES |

CN(C)C(CC1=CC=C(C=C1)O)C(=O)OC |

製品の起源 |

United States |

An In-depth Technical Guide on the Therapeutic Applications of N,N-dimethyl-L-tyrosine Derivatives in Drug Design

Executive Summary

N,N-dimethyl-L-tyrosine (DM-L-Tyr) and its derivatives represent a compelling, albeit underexplored, scaffold in modern medicinal chemistry. Capitalizing on the intrinsic biological role of L-tyrosine as a precursor to vital neurotransmitters and its recognition by key amino acid transporters, the N,N-dimethyl modification offers a strategic avenue to enhance pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability. This guide provides a comprehensive technical overview of the design, synthesis, and therapeutic potential of DM-L-Tyr derivatives. We will delve into their burgeoning applications in neuropharmacology and oncology, underpinned by detailed experimental protocols and mechanistic insights. For drug development professionals, this document serves as a foundational resource to harness the unique attributes of this versatile molecular framework.

Introduction to N,N-dimethyl-L-tyrosine (DM-L-Tyr)

L-tyrosine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] Its phenolic side chain also makes it a target for post-translational modifications, playing a significant role in cell signaling. The derivatization of L-tyrosine, particularly at the amino terminus, is a well-established strategy in drug design to modulate its physicochemical properties.

N,N-dimethyl-L-tyrosine is a derivative where the primary amine of L-tyrosine is replaced by a dimethylamino group. This seemingly simple modification has profound implications for its utility as a drug scaffold:

-

Increased Lipophilicity: The addition of two methyl groups increases the molecule's hydrophobicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.

-

Metabolic Stability: The tertiary amine in DM-L-Tyr is less susceptible to metabolic degradation by monoamine oxidases compared to the primary amine of L-tyrosine.

-

Transporter Affinity: L-tyrosine and its analogs are recognized by the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed at the blood-brain barrier and in many cancer cells.[3][4] N,N-dimethylation can modulate this affinity, offering a potential mechanism for targeted drug delivery.

Design and Synthesis of DM-L-Tyr Derivatives

The synthesis of DM-L-Tyr derivatives typically involves the N,N-dimethylation of the L-tyrosine backbone, followed by modification of the carboxylic acid or phenolic hydroxyl group.

General Synthesis of N,N-dimethyl-L-tyrosine

A common method for the N,N-dimethylation of amino acids is reductive amination.

Figure 1: General workflow for the synthesis of N,N-dimethyl-L-tyrosine.

Experimental Protocol: Synthesis of N,N-dimethyl-L-tyrosine

-

Dissolution: Dissolve L-tyrosine in an appropriate aqueous alkaline solution (e.g., 1M NaOH).

-

Aldehyde Addition: Add an excess of aqueous formaldehyde (e.g., 37% solution, 2.5 equivalents) to the solution.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise. The use of sodium cyanoborohydride at a slightly acidic pH is often preferred for its selectivity.[5]

-

Acidification: After the reaction is complete, carefully acidify the mixture with an acid like HCl to a pH of approximately 6-7.

-

Isolation: The product, N,N-dimethyl-L-tyrosine, will precipitate out of the solution. It can then be collected by filtration, washed with cold water, and dried.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of DM-L-Tyr Esters and Amides

The carboxylic acid moiety of DM-L-Tyr can be readily converted into esters and amides, which are common strategies for creating prodrugs with altered solubility and hydrolysis profiles.[6][7]

Experimental Protocol: Synthesis of N,N-dimethyl-L-tyrosine Methyl Ester

-

Esterification: Suspend N,N-dimethyl-L-tyrosine in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as thionyl chloride or concentrated sulfuric acid, dropwise at 0°C.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

-

Characterization: Confirm the structure and purity using standard analytical techniques.

Therapeutic Applications and Mechanistic Insights

The unique properties of DM-L-Tyr derivatives make them attractive candidates for various therapeutic areas, most notably in neuropharmacology and oncology.

Neuropharmacology: Brain-Targeted Drug Delivery

A significant hurdle in treating central nervous system (CNS) disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). The LAT1 transporter is an attractive target for overcoming this challenge due to its high expression on brain capillary endothelial cells.[3][4] By conjugating drugs to L-tyrosine or its derivatives, it is possible to hijack this transporter for entry into the brain. N,N-dimethylation can enhance the lipophilicity of the conjugate, potentially improving its passive diffusion across the BBB, while still maintaining recognition by LAT1.

Figure 2: Prodrug strategy for brain delivery via the LAT1 transporter.

This prodrug approach holds promise for delivering a wide range of CNS-active agents, including neuroprotective compounds for diseases like Alzheimer's and Parkinson's, as well as antipsychotics and antidepressants with improved side-effect profiles.[8][9]

Oncology: Targeted Anticancer Agents

The overexpression of LAT1 in many types of cancer cells to meet their high demand for amino acids presents a therapeutic window for targeted drug delivery.[4] DM-L-Tyr derivatives can be used to selectively deliver cytotoxic agents to tumor cells, thereby reducing systemic toxicity.

Furthermore, the tyrosine scaffold itself is central to a major class of anticancer drugs: tyrosine kinase inhibitors (TKIs).[10][11][12] Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[13] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. While many TKIs are designed to mimic ATP, the development of substrate-mimicking inhibitors is an alternative strategy. DM-L-Tyr derivatives could serve as a starting point for the design of novel TKIs that target the substrate-binding site of specific tyrosine kinases.

Figure 3: Potential mechanism of action for a DM-L-Tyr derivative as a receptor tyrosine kinase inhibitor.

DM-L-Tyr has also been explored in the development of platinum-based anticancer drugs, where the tyrosine moiety acts as a targeting vector.[14]

Experimental Protocols for Biological Evaluation

The therapeutic potential of novel DM-L-Tyr derivatives must be rigorously evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

| Assay | Purpose | Experimental Details |

| MTT Assay | To assess the cytotoxicity of anticancer derivatives. | Cancer cell lines are incubated with varying concentrations of the DM-L-Tyr derivative. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically to determine cell viability.[15] |

| LAT1 Competitive Binding Assay | To determine the affinity of the derivative for the LAT1 transporter. | Cells overexpressing LAT1 are incubated with a radiolabeled LAT1 substrate (e.g., [³H]-L-leucine) in the presence of varying concentrations of the DM-L-Tyr derivative. The displacement of the radiolabeled substrate is measured to calculate the inhibitory constant (Ki).[16] |

| Transwell BBB Model | To evaluate the ability of the derivative to cross the blood-brain barrier. | Brain capillary endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, forming a tight monolayer that mimics the BBB. The DM-L-Tyr derivative is added to the apical side, and its concentration in the basolateral chamber is measured over time. |

| Tyrosine Kinase Inhibition Assay | To assess the inhibitory activity of the derivative against specific tyrosine kinases. | A purified tyrosine kinase is incubated with its substrate and ATP in the presence of the DM-L-Tyr derivative. The extent of substrate phosphorylation is quantified, often using an ELISA-based method or a fluorescent probe.[17] |

In Vivo Evaluation

Following promising in vitro results, lead compounds should be advanced to in vivo studies in appropriate animal models.

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats).

-

Drug Administration: Administer the DM-L-Tyr derivative via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood samples at various time points post-administration. For brain delivery studies, brain tissue is also collected.

-

Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.

-

Quantification: Analyze the concentration of the DM-L-Tyr derivative and its potential metabolites in the plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. For brain delivery studies, the brain-to-plasma concentration ratio is a critical parameter.

Future Perspectives and Conclusion

N,N-dimethyl-L-tyrosine derivatives offer a promising platform for the development of novel therapeutics with enhanced drug delivery properties and targeted mechanisms of action. While the field is still in its nascent stages, the foundational principles of leveraging the LAT1 transporter and the inherent bioactivity of the tyrosine scaffold provide a strong rationale for further exploration. Future research should focus on:

-

Systematic SAR studies: To understand the impact of various substitutions on the DM-L-Tyr core on transporter affinity, metabolic stability, and target engagement.

-

Broadening the therapeutic scope: Investigating the application of DM-L-Tyr derivatives in other disease areas where targeted delivery or modulation of tyrosine-related pathways is beneficial.

-

Advanced drug delivery systems: Incorporating DM-L-Tyr derivatives into nanoparticle formulations to further enhance their targeting capabilities and pharmacokinetic profiles.

References

- Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4914.

-

Salvadori, S., Balboni, G., Bianchi, C., Bryant, S. D., Crescenzi, O., Guerrini, R., ... & Lazarus, L. H. (2010). Role of 2′,6′-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. Bioorganic & medicinal chemistry, 18(16), 5806–5815. [Link]

-

Rasheed, A., & Kumar, C. K. A. (2010). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of enzyme inhibition and medicinal chemistry, 25(6), 804–811. [Link]

-

Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of pharmacy and pharmacology, 41(11), 789–791. [Link]

-

Mallakpour, S., & Azadi, E. (2014). Scheme 1 Synthesis of N,N 0(pyromellitoyl)-bis-L-tyrosine dimethyl ester (5). ResearchGate. [Link]

-

Janecka, A., Perlikowska, R., Fichna, J., & Janecki, T. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. Bioorganic & medicinal chemistry letters, 21(23), 7110–7113. [Link]

-

Gauthier, C., Legault, J., Lavoie, J. L., & Pichette, A. (2012). Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules. Bioorganic & medicinal chemistry letters, 22(16), 5321–5324. [Link]

-

Mosberg, H. I., Ye, Y., & Medzihradsky, F. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS medicinal chemistry letters, 6(11), 1145–1148. [Link]

-

Guerrini, R., Calo, G., Cazzolla, N., Gessi, S., Marzola, E., & Salvadori, S. (2015). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules (Basel, Switzerland), 20(11), 20568–20583. [Link]

-

Compagnin, G., Catani, M., Sturaro, C., Trapella, C., Zucchini, S., Gessi, S., ... & Guerrini, R. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Semantic Scholar. [Link]

-

Xiao, Z. P., Liao, M., Huang, X. J., Wang, Y. T., Lan, X. C., Wang, X. Y., & Li, X. T. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in pharmacology, 14, 1162216. [Link]

-

Liu, S., Liang, M., Zhang, M., Chen, H., Chen, J., & Li, Y. (2021). N-linoleyltyrosine exerts neuroprotective effects in APP/PS1 transgenic mice via cannabinoid receptor-mediated autophagy. Journal of pharmacological sciences, 147(4), 285–294. [Link]

-

de Campos, V. E. B., Teixeira, C. A. A., da Veiga, V. F., Ricci Júnior, E., & Holandino, C. (2010). L-tyrosine-loaded nanoparticles increase the antitumoral activity of direct electric current in a metastatic melanoma cell model. International journal of nanomedicine, 5, 1035–1043. [Link]

-

Wikipedia. (2024). Tyrosine kinase inhibitor. [Link]

-

Wessner, B., & Strasser, E. M. (2022). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). International journal of molecular sciences, 23(19), 11295. [Link]

-

Nageshwar, D., & Deshmukh, M. B. (2012). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Organic Chemistry International, 2012, 1-7. [Link]

-

Rasheed, A., & Kumar, C. A. (2010). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. PubMed. [Link]

-

Wessner, B., & Strasser, E. M. (2019). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). PMC. [Link]

-

Gülçin, İ. (2009). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. ResearchGate. [Link]

-

Stanford Medicine. (n.d.). Tyrosine Kinase Inhibitors (TKIs). [Link]

-

Puris, E., Gynther, M., & Huttunen, K. M. (2017). L-Type amino acid transporter 1 as a target for drug delivery. PMC. [Link]

-

Gülçin, İ. (2009). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. PubMed. [Link]

-

Mosberg, H. I., Ye, Y., & Medzihradsky, F. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed. [Link]

-

Ganasaraswathy, D., & Vijaya, P. (2025). A Combined Theoretical and Experimental Approach to a Tyrosine Derivative with Anticancer Activity. ResearchGate. [Link]

-

Uddin, M. S., Al Mamun, A., Kabir, M. T., Ahmad, J., Jeandet, P., Sarage, M., ... & Ashraf, G. M. (2021). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. PMC. [Link]

-

Examine. (2023). L-Tyrosine. [Link]

-

Healthline. (2023). Tyrosine: Benefits, Side Effects and Dosage. [Link]

-

Examine. (n.d.). L-Tyrosine benefits, dosage, and side effects. [Link]

-

StatPearls. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. [Link]

-

Puris, E., Gynther, M., & Huttunen, K. M. (2017). L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. [Link]

-

Gauthier, C., Legault, J., Lavoie, J. L., & Pichette, A. (2012). Exploring the Synthesis and Anticancer Potential of L-Tyrosine-Platinum(II) Hybrid Molecules. ResearchGate. [Link]

-

Balboni, G., Guerrini, R., Salvadori, S., Trapella, C., Bryant, S. D., Jinsmaa, Y., ... & Lazarus, L. H. (2006). New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands. Journal of medicinal chemistry, 49(13), 3990–3993. [Link]

-

El-Shishtawy, R. M., & Al-Amshany, Z. M. (2014). A novel method for tyrosine assessment in vitro by using fluorescence enhancement of the ion-pair tyrosine-neutral red dye photo probe. ResearchGate. [Link]

-

Chien, C., Colas, C., & Schlessinger, A. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]

-

Liu, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, J. (2021). N-Acetyl-L-tyrosine enhances the Inhibition Sensitivity of Procarbazine against Melanoma Targeted Tyrosinase without the Increas. Hilaris Publisher. [Link]

-

Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs. PubMed. [Link]

-

Weerasekara, H., & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with. CORE. [Link]

-

Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]

-

Xiao, Z. P., Liao, M., Huang, X. J., Wang, Y. T., Lan, X. C., Wang, X. Y., & Li, X. T. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. [Link]

-

Hilaire, J., & Siegel, R. A. (2020). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. [Link]

-

Wang, Y., Li, Y., & Liu, Z. (2022). Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. PubMed. [Link]

-

Patsnap. (2024). What is the mechanism of N-acetyl-L-tyrosine?. [Link]

-

Wang, Y., Li, Y., & Liu, Z. (2022). Recent advances in biocatalytic derivatization of L-tyrosine. ResearchGate. [Link]

Sources

- 1. examine.com [examine.com]

- 2. examine.com [examine.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-linoleyltyrosine exerts neuroprotective effects in APP/PS1 transgenic mice via cannabinoid receptor-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Tyrosine Kinase Inhibitors (TKIs) | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Assessing Blood-Brain Barrier Permeability of N,N-dimethyl-L-tyrosine Methyl Ester Analogues

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] This highly selective barrier protects the brain's delicate homeostasis but also restricts the entry of more than 98% of small-molecule drugs and nearly all large-molecule therapeutics.[2][3] A promising strategy to overcome this obstacle is the design of prodrugs that hijack endogenous transport systems at the BBB. One such system is the Large Neutral Amino Acid Transporter 1 (LAT1), which facilitates the transport of essential amino acids like L-tyrosine into the brain.[4][5][6]

The structural similarity of L-DOPA, a precursor to the neurotransmitter dopamine, to large neutral amino acids allows it to be transported across the BBB by LAT1, a feat dopamine itself cannot achieve due to its hydrophilic nature.[3][7][8][9] This principle has inspired the development of amino acid-based prodrugs to deliver various therapeutic agents to the CNS.[7][8] N,N-dimethyl-L-tyrosine methyl ester serves as an intriguing scaffold for such prodrugs. By creating analogues of this parent compound, researchers can systematically investigate the structure-activity relationships (SAR) that govern BBB permeability. This guide provides a comprehensive overview of the methodologies used to assess the BBB permeability of N,N-dimethyl-L-tyrosine methyl ester analogues, offering both theoretical insights and practical, step-by-step protocols for researchers in the field of drug development.

The Blood-Brain Barrier: A Gatekeeper to the CNS

The BBB is a dynamic and complex interface composed of brain microvascular endothelial cells (BMECs), pericytes, and astrocytes.[3][10] The BMECs are interconnected by tight junctions, which severely restrict paracellular diffusion (the movement of substances between cells).[11] Therefore, for a molecule to cross the BBB, it must typically undergo transcellular transport (movement through the cells).

There are several mechanisms for transcellular transport across the BBB:

-

Passive Diffusion: Small, lipid-soluble molecules (generally under 500 Da) can passively diffuse across the lipid membranes of the endothelial cells.[2]

-

Carrier-Mediated Transport (CMT): Specific transporter proteins, such as LAT1 and the glucose transporter GLUT1, facilitate the entry of essential nutrients and other molecules into the brain.[7][8][12] This is a key mechanism for the prodrug strategy.

-

Receptor-Mediated Transcytosis (RMT): Larger molecules, like insulin and transferrin, bind to specific receptors on the luminal side of the BBB, are internalized into vesicles, transported across the cell, and released on the abluminal side.[11]

-

Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can bind to the negatively charged surface of the endothelial cells and trigger their uptake and transport across the BBB.[12]

The design of N,N-dimethyl-L-tyrosine methyl ester analogues primarily aims to leverage the LAT1 transporter. Understanding the structural requirements for LAT1 recognition is therefore crucial for successful prodrug design.[4][5]

N,N-dimethyl-L-tyrosine Methyl Ester and its Analogues: A Chemical Perspective

The parent compound, N,N-dimethyl-L-tyrosine methyl ester, is an analogue of L-tyrosine. The rationale for creating further analogues is to systematically modify its physicochemical properties to optimize its interaction with the LAT1 transporter and its overall BBB permeability. Key modifications can include:

-

Altering Lipophilicity: Modifying the aromatic ring or the side chain to increase or decrease lipophilicity can influence passive diffusion and interaction with the lipid membrane of the BBB.

-

Modifying the Amino and Carboxyl Groups: Esterification of the carboxyl group (as in the parent compound) and N-alkylation of the amino group can impact the charge and hydrogen bonding potential of the molecule, which are critical for transporter recognition.[13]

-

Introducing Different Functional Groups: Adding various functional groups to the tyrosine scaffold can explore a wider chemical space and potentially enhance binding affinity to LAT1 or improve other pharmacokinetic properties.

The goal is to create a prodrug that is recognized by LAT1, efficiently transported into the brain, and then cleaved by brain-resident enzymes to release the active therapeutic agent.

Assessing BBB Permeability: A Methodological Workflow

A multi-tiered approach, progressing from less complex, high-throughput in vitro assays to more physiologically relevant but lower-throughput in vivo models, is the most efficient strategy for evaluating the BBB permeability of a library of analogues.

Caption: Workflow for the in situ brain perfusion experiment.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from these assays allow for a comprehensive evaluation of the BBB permeability of the N,N-dimethyl-L-tyrosine methyl ester analogues.

Table 1: Hypothetical Permeability Data for N,N-dimethyl-L-tyrosine Methyl Ester Analogues

| Analogue | Modification | PAMPA-BBB Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | In Situ Brain Perfusion K_in (µL/min/g) |

| Parent | - | 2.5 | 1.8 | 1.2 | 15 |

| A | Increased Lipophilicity | 5.2 | 3.5 | 1.1 | 28 |

| B | Reduced H-bonding | 3.1 | 2.5 | 1.3 | 20 |

| C | Substrate for Efflux | 4.8 | 0.5 | 8.9 | 5 |

| D | Optimized for LAT1 | 3.8 | 6.2 | 0.9 | 55 |

-

Analogue A: Increased lipophilicity improved passive diffusion, as seen in the higher PAMPA-BBB Papp value. This also translated to improved permeability in the Caco-2 and in vivo models.

-

Analogue B: Reducing hydrogen bonding had a modest positive effect on permeability.

-

Analogue C: This analogue is likely a substrate for an efflux transporter, as indicated by the high efflux ratio in the Caco-2 assay and the low in vivo brain uptake despite good passive permeability.

-

Analogue D: This analogue shows a significant increase in Caco-2 permeability and in vivo brain uptake, suggesting it is an efficient substrate for an influx transporter like LAT1, and not subject to significant efflux.

By systematically correlating the structural modifications with the permeability data, a robust SAR can be established, guiding the design of future analogues with enhanced CNS delivery potential.

Conclusion and Future Directions

The development of CNS-active drugs is a challenging but critical endeavor. The use of prodrug strategies targeting endogenous transporters like LAT1 offers a rational approach to overcoming the blood-brain barrier. [4][14]A systematic evaluation of N,N-dimethyl-L-tyrosine methyl ester analogues using a combination of in silico, in vitro, and in vivo methods provides the necessary data to understand the complex interplay between chemical structure and BBB permeability. The insights gained from such studies can accelerate the discovery and development of novel therapeutics for a wide range of neurological disorders. Future work could involve the use of more advanced in vitro BBB models, such as those based on induced pluripotent stem cells (iPSCs) or microfluidic "BBB-on-a-chip" systems, which more closely mimic the in vivo environment. [10][15][16][17]

References

- In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020-08-05).

- In vivo measurement of blood-brain barrier permeability - PubMed.

- Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (2020-10-10).

- In vivo methods for imaging blood–brain barrier function and dysfunction - PubMed Central.

- Prodrug Approaches for CNS Delivery - PMC. (2013-03-27).

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.

- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (2022-09-28).

- Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays.

- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC. (2020-11-20).

- L-type amino acid transporter 1 utilizing prodrugs: How to achieve effective brain delivery and low systemic exposure of drugs - PubMed. (2017-09-10).

- In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (2022-12-18).

- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - MDPI. (2018-09-19).

- In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate.

- In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (2021-04-12).

- L-type amino acid transporter 1 utilizing prodrugs_ How to achieve effective brain delivery and low systemic exposure of drugs - Ovid. (2017-06-27).

- Quantification of In Vitro Blood-Brain Barrier Permeability - PMC. (2012-01-01).

- Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC. (2020-03-24).

- Caco-2 permeability assay - Creative Bioarray.

- Caco-2 Permeability Assay - Evotec.

- Prodrug strategy for enhanced therapy of central nervous system disease - RSC Publishing. (2021-03-01).

- Caco-2 Permeability - Creative Biolabs.

- Evaluation of blood-brain barrier transport and CNS drug metabolism in diseased and control brain after intravenous L-DOPA in a unilateral rat model of Parkinson's disease - PMC. (2018-01-22).

- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023-12-01).

- Parallel Artificial Membrane Permeability Assay-BBB Kit - BioAssay Systems.

- Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab.

- Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1) based on pharmacophore modeling and in situ rat brain perfusion - PubMed. (2013-02-14).

- Blood-brain barrier–parallel artificial membrane permeation assay (BBB... - ResearchGate.

- The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier - PubMed. (2000-10-06).

- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2023-05-22).

- Nanoparticle transport across the blood brain barrier - PMC - NIH. (2012-04-26).

- Polymers for CNS drug delivery | Pharmaceutical Technology. (2007-11-02).

- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (2023-08-25).

- The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier - ResearchGate. (2000-01-01).

- Structure—Brain Exposure Relationships - ResearchGate.

- Why can't dopamine cross the blood brain barrier but l-dopa can? - ECHEMI.com. (2022-04-20).

- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2023-05-22).

- New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. (2022-01-18).

- Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed.

- Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - MDPI. (2023-06-01).

- CNS-Targeted Drug Delivery Systems - CD Bioparticles.

- Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - MDPI. (2018-10-17).

- Brain tyrosine increases after treating with prodrugs - PubMed. (1993-01-01).

- Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf. (1999-01-01).

- Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - MDPI. (2024-01-26).

- Influence of blood-brain barrier permeability on O-(2-18F-fluoroethyl)-L-tyrosine uptake in rat gliomas - PubMed. (2017-03-01).

Sources

- 1. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. L-type amino acid transporter 1 utilizing prodrugs: How to achieve effective brain delivery and low systemic exposure of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1) based on pharmacophore modeling and in situ rat brain perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

Application Notes & Protocols: Strategies for the Efficient Peptide Coupling of N,N-dimethyl-L-tyrosine Methyl Ester

Introduction: Overcoming the Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. While standard peptide coupling protocols are well-established, the incorporation of sterically hindered amino acids, particularly N,N-dialkylated residues like N,N-dimethyl-L-tyrosine methyl ester, presents a significant synthetic hurdle. The bulky nature of these building blocks slows down the desired amide bond formation, increasing the likelihood of side reactions, most notably the epimerization of the activated amino acid partner.[1][2]

This guide provides a comprehensive overview of the mechanistic considerations, reagent selection, and optimized protocols necessary for the successful and high-fidelity coupling of N,N-dimethyl-L-tyrosine methyl ester. We will delve into the causality behind experimental choices, offering field-proven insights for researchers aiming to incorporate these challenging residues into their target molecules.

The Mechanistic Hurdle: Steric Shielding and Reduced Nucleophilicity

The primary difficulty in acylating N,N-dimethyl-L-tyrosine methyl ester arises from the steric hindrance imposed by the two methyl groups on the nitrogen atom. These groups effectively shield the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity compared to a primary or secondary amine. Consequently, the approach of the activated carboxylic acid is impeded, leading to sluggish reaction kinetics. This slow desired reaction provides a larger window of opportunity for competing, undesirable pathways to occur, such as the racemization of the activated C-terminal residue.[1][3]

Reagent Selection: The Power of Onium Salts

For challenging couplings involving hindered amines, the choice of coupling reagent is paramount. While traditional carbodiimide reagents like DCC and DIC can be used, they are often associated with significant racemization unless paired with highly effective additives.[4][5][6] The modern reagents of choice are onium salts (aminium/uronium and phosphonium), which generate highly reactive intermediates capable of overcoming the steric barrier.[4][7]

Aminium/Uronium Reagents: The Gold Standard for Hindered Couplings

These reagents have become the workhorses of modern peptide synthesis due to their high reactivity and efficiency.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a superior reagent for coupling N-methylated and other sterically hindered amino acids.[8][9] Its efficacy stems from the formation of a highly reactive OAt-active ester, which is more potent than the HOBt-based esters generated by its predecessor, HBTU.[4][5] The 7-aza-1-hydroxybenzotriazole (HOAt) moiety effectively accelerates the coupling reaction while suppressing racemization.[3][9]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable to, and in some cases exceeding, HATU.[4][10][11] COMU's key advantages lie in its safety profile and reaction mechanism. It is based on OxymaPure, a non-explosive HOBt/HOAt alternative, and its structure allows for efficient coupling with only one equivalent of base, which can further minimize base-promoted side reactions.[10][12][13] Its byproducts are also more water-soluble, simplifying downstream purification.[10]

Phosphonium Reagents: An Alternative Pathway

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) & PyBOP: These reagents are also highly effective for hindered couplings and are particularly useful for linking N-methyl amino acids.[5][6][8] A significant advantage of phosphonium salts is that they are not susceptible to the guanidinylation side reaction—where the free amine attacks the coupling reagent itself—which can sometimes be observed with uronium salts like HATU when stoichiometry is not carefully controlled.[6][9][10]

The Critical Role of Bases and Solvents

The choice of base is as critical as the coupling reagent itself for minimizing epimerization.

-

Base Selection: Sterically hindered, non-nucleophilic bases are strongly recommended. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these reactions.[3][4] In cases where racemization is a persistent issue, weaker, more hindered bases like 2,4,6-collidine or 2,6-lutidine can offer an advantage by minimizing the time the activated acid is exposed to a basic environment before coupling.[4][14]

-

Solvent: Polar aprotic solvents are required to dissolve the reagents. Dimethylformamide (DMF) is the standard solvent for peptide coupling reactions. However, it's important to note that polar solvents can promote epimerization.[3] Therefore, reactions should be performed at the lowest practical temperature.

Data Presentation: Comparison of Premier Coupling Reagents

| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Considerations & Potential Side Reactions |

| HATU | Aminium/Uronium Salt | High reactivity due to HOAt-based active ester.[4][5] Extensive track record for N-methylated and hindered amino acids.[8][9] | Potential for guanidinylation of the free amine if used in excess.[9] Benzotriazole-based, posing a potential safety/allergenic risk.[13] |

| COMU | Aminium/Uronium Salt | Efficiency often comparable or superior to HATU.[4][11] Safer (non-explosive Oxyma-based).[13] Highly soluble; byproducts are water-soluble.[10] Can be effective with only 1 equivalent of base.[12] | Newer reagent, may have less institutional history than HATU. |

| PyAOP | Phosphonium Salt | High reactivity, especially for coupling N-methyl amino acids.[5][6] Avoids the guanidinylation side reaction.[6] | Byproducts can sometimes be more difficult to remove during purification compared to uronium salts. |

Visualization of Key Processes

HATU-Mediated Coupling Mechanism

Caption: Mechanism of amide bond formation using HATU.

Experimental Workflow

Caption: Solution-phase peptide coupling workflow.

Experimental Protocol: HATU-Mediated Coupling

This protocol describes the coupling of a generic N-α-Fmoc-protected amino acid to N,N-dimethyl-L-tyrosine methyl ester in solution phase.

Materials and Reagents:

-

N-α-Fmoc-protected amino acid

-

N,N-dimethyl-L-tyrosine methyl ester (or its hydrochloride salt)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH)

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (to make an ~0.1 M solution).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 2-5 minutes to cool it to 0 °C.

-

Amine Addition: To the cooled solution, add N,N-dimethyl-L-tyrosine methyl ester (1.1 eq). If using the hydrochloride salt, increase the amount of DIPEA in the next step to 2.2 equivalents.

-

Initiation: Slowly add DIPEA (2.0 eq) dropwise to the stirring mixture. The solution may turn yellow, which is characteristic of HATU-mediated reactions.

-

Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed. For sterically hindered couplings, extended reaction times may be necessary.[8]

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and reagent byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure product.

Troubleshooting and Key Considerations

-

Minimizing Epimerization: This is the most critical side reaction. To suppress it, maintain a low temperature (0 °C) during the initial activation and coupling phase, and minimize the pre-activation time (the time between adding the base and the reaction with the amine).[1][3]

-

Incomplete Coupling: If the reaction stalls, a second coupling may be attempted by adding fresh reagents. Alternatively, switching to a more powerful reagent like COMU may improve the yield.

-

Stoichiometry: While slight excesses of the coupling reagent and amine are used to drive the reaction to completion, a large excess of HATU should be avoided to prevent potential guanidinylation of the valuable amine component.[9]

Conclusion

The successful incorporation of N,N-dimethyl-L-tyrosine methyl ester into a peptide sequence is a challenging yet achievable task. Success hinges on moving beyond standard coupling protocols and employing high-reactivity onium salt reagents such as HATU or COMU. By carefully selecting a sterically hindered base, controlling the reaction temperature, and understanding the underlying mechanisms of activation and potential side reactions, researchers can confidently synthesize these complex molecules with high yield and stereochemical integrity, paving the way for the development of novel therapeutics and research tools.

References

- American Chemical Society. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).

- BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.

- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

- ResearchGate. COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents | Request PDF. (2013).

- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents.

- BenchChem. Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis.

- Aapptec Peptides. Coupling Reagents.

- PubMed. Efficient peptide coupling involving sterically hindered amino acids. (2007).

- Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. (2009).

- Commonly Used Coupling Reagents in Peptide Synthesis.

- Common Organic Chemistry. Amine to Amide Mechanism - HATU.

- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020).

- ResearchGate. Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU....

- BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

- Epimerization of Peptide.

- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.

- NIH. Epimerisation in Peptide Synthesis - PMC.

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. file.globalso.com [file.globalso.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. pubs.acs.org [pubs.acs.org]

hydrolysis of methyl ester group in N,N-dimethyl-L-tyrosine derivatives

Application Note & Protocol

Topic: Selective Hydrolysis of the Methyl Ester Group in N,N-dimethyl-L-tyrosine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Deprotection of a Key Intermediate

N,N-dimethyl-L-tyrosine and its derivatives are valuable building blocks in medicinal chemistry and peptide science, notably in the synthesis of opioid peptidomimetics where they can confer superior potency and receptor subtype selectivity.[1][2] The methyl ester is frequently employed as a protecting group for the carboxylic acid due to its ease of installation and general stability. However, the selective and efficient removal of this group—a process known as hydrolysis or saponification—is a critical step to unmask the carboxylic acid for subsequent reactions, such as amide bond formation in peptide synthesis.[3][4]

This application note provides a comprehensive guide to the base-catalyzed hydrolysis of the methyl ester in N,N-dimethyl-L-tyrosine derivatives. We will delve into the mechanistic underpinnings of the reaction, justify the selection of optimal reagents and conditions, and present a detailed, validated protocol for laboratory execution. The primary challenge in this transformation is to achieve complete hydrolysis while preserving the integrity of the chiral center at the α-carbon and any other sensitive functional groups.[5]

Chemical Principles and Mechanism of Saponification

The hydrolysis of an ester can be catalyzed by either acid or base.[6] For substrates like amino acid derivatives, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred.

-

Acid-Catalyzed Hydrolysis: This reaction is the microscopic reverse of Fischer esterification. It is an equilibrium-driven process, requiring a large excess of water to shift the reaction toward the products (carboxylic acid and alcohol).[7][8] This reversibility often leads to incomplete conversion and is less favored for this application.[6]

-

Base-Catalyzed Hydrolysis (Saponification): This method is highly efficient and, for practical purposes, irreversible.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to yield the carboxylic acid.

The key to the reaction's irreversibility lies in the final step. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and forms a resonance-stabilized carboxylate salt, which is unreactive toward further nucleophilic attack.[8][9] An acidic workup is required at the end of the reaction to protonate the carboxylate and the phenoxide (from the deprotonated tyrosine hydroxyl group) to yield the final neutral product.

Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis

Optimizing Reaction Conditions: A Rationale-Driven Approach

The success of the saponification reaction hinges on the careful selection of the base, solvent, temperature, and reaction time.

| Parameter | Recommended Choice | Rationale & Justification |

| Base | Lithium Hydroxide (LiOH) | While NaOH and KOH are effective, LiOH is often the preferred reagent. It offers excellent reactivity under mild conditions and has better solubility in the common mixed aqueous-organic solvent systems used for hydrolysis.[10][11][12] This minimizes the need for harsh conditions that could promote side reactions. |

| Solvent System | THF:H₂O (e.g., 2:1 or 3:1 v/v) | The N,N-dimethyl-L-tyrosine methyl ester is typically soluble in organic solvents but poorly soluble in water. A biphasic or monophasic mixture of an organic co-solvent like Tetrahydrofuran (THF) with water is essential to bring the ester and the aqueous hydroxide into the same phase, facilitating the reaction.[9][10][11][13] Dioxane or methanol can also be used.[7][10] |

| Temperature | 0 °C to Room Temperature | The reaction is generally efficient at room temperature.[13] Starting the reaction at 0 °C and allowing it to warm to room temperature can provide better control and further minimize the risk of epimerization at the α-carbon, which is a potential concern in any base-mediated reaction involving chiral centers.[5][13] |

| Stoichiometry | 1.5 - 2.5 equivalents of LiOH | A slight to moderate excess of the base is used to ensure the reaction goes to completion. Note that two equivalents are theoretically needed to deprotonate both the transient carboxylic acid and the phenolic hydroxyl group of the tyrosine side chain. An excess helps drive the kinetics for the hydrolysis itself. |

| Reaction Time | 1 - 4 hours | The reaction progress should be closely monitored. Over-extending the reaction time provides no benefit and may increase the risk of minor side-product formation. |

Detailed Experimental Protocol

This protocol describes a general procedure for the hydrolysis of N,N-dimethyl-L-tyrosine methyl ester on a 1 mmol scale.

Caption: Figure 2: Experimental Workflow for Saponification

Materials and Reagents

-

N,N-dimethyl-L-tyrosine methyl ester derivative (1.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, ~84 mg)

-

Deionized Water (5 mL)

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

-

TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

TLC developing solvent (e.g., 9:1 Dichloromethane:Methanol)

Step-by-Step Procedure

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the N,N-dimethyl-L-tyrosine methyl ester derivative (1.0 mmol). Dissolve the solid in 10 mL of THF.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C.

-

Addition of Base: In a separate vial, dissolve LiOH·H₂O (2.0 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-4 hours.

-

Monitoring: Monitor the reaction's progress using TLC.[14] Spot the starting material (a solution in THF) and the reaction mixture on a TLC plate. The product, being a carboxylic acid, is significantly more polar and should have a much lower Rf value than the starting ester. The reaction is complete when the starting material spot has completely disappeared.

-

Workup - Acidification: Once the reaction is complete, carefully add 1 M HCl dropwise to the stirring reaction mixture to neutralize the excess LiOH and protonate the carboxylate and phenoxide. Monitor the pH with pH paper, adjusting to a final pH of ~3-4.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product will move into the organic layer.

-

Washing and Drying: Combine the organic extracts and wash them once with brine (20 mL) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a white or off-white solid.

-

Characterization: Analyze the final product for purity and identity using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base, poor solubility, or insufficient reaction time. | Add an additional 0.5 eq of LiOH. Add more THF to improve solubility. Allow the reaction to proceed for a longer duration, continuing to monitor by TLC. |

| Low Yield | Incomplete extraction due to product being partially water-soluble as a zwitterion at neutral pH. | Ensure the pH is sufficiently acidic (pH 3-4) during workup to fully protonate the carboxylic acid, making it less polar and more soluble in the organic extraction solvent. |

| Oily Product | Residual solvent or impurities. | Dry the product under high vacuum. If it remains oily, consider purification by column chromatography or recrystallization. |

Conclusion

The base-catalyzed hydrolysis of the methyl ester in N,N-dimethyl-L-tyrosine derivatives is a robust and reliable transformation critical for advancing synthetic pathways in drug discovery and peptide chemistry. By employing lithium hydroxide in a THF/water solvent system at room temperature, the reaction proceeds cleanly and efficiently. Careful monitoring by TLC ensures complete conversion, and a standard acidic workup followed by extraction yields the desired carboxylic acid with high fidelity, preserving the crucial stereochemistry of the molecule. This protocol provides a solid foundation for researchers to confidently perform this essential deprotection step.

References

-

Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). N,N-Diarylammonium Pyrosulfate as a Highly Effective Catalyst for the Hydrolysis of Esters. Organic Letters, 14(12), 3194–3197. [Link]

- Google Patents. (CN112920086A).

-

Coop, A., et al. (1998). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 63(13), 4392–4396. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

-

Batta, A. K., Salen, G., & Tint, G. S. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233–237. [Link]

-

Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

-

Reddit. (2020). r/Chempros - Isomerization during hydrolysis of a methyl ester. [Link]

-

Le, T. P., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1153–1158. [Link]

- Google Patents. (US4185027A). Hydrolysis of methyl esters.

-

Branco, P. S., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(7), 4613–4621. [Link]

-

Costa, A. S., et al. (2011). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Química Nova, 34(3), 489-494. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Císařová, I., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6469. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

-

Fábián, L., et al. (2023). l-Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of l-tyrosine methyl ester compared to l-tyrosine and its ethyl and n-butyl esters. Journal of Molecular Structure, 1276, 134767. [Link]

-

OperaChem. (2024). Saponification-Typical procedures. [Link]

- Google Patents. (US8039662B2).

-

ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? [Link]

-

YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. [Link]

-

ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. [Link]

-

ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. [Link]

-

Ben-ltab, B., et al. (2022). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 25(S2), 1-21. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

Sources

- 1. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Methyl Esters [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Content Not Available [sigmaaldrich.com]

Application Notes & Protocols: Strategic Incorporation of N,N-Dimethyl-L-Tyrosine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Abstract

N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics, including metabolic stability and cell permeability.[1][2][3] This guide provides an in-depth exploration of incorporating N-methylated tyrosine residues into peptides via Solid-Phase Peptide Synthesis (SPPS). We first address the critical distinction between incorporating a monomeric building block during chain elongation versus post-synthetic modification. While direct incorporation of a tertiary amine like N,N-dimethyl-L-tyrosine into a growing peptide chain is chemically unfeasible, this document provides a comprehensive protocol for the efficient incorporation of the sterically hindered Fmoc-N-methyl-L-tyrosine(tBu)-OH , a closely related and highly valuable analogue. Furthermore, we present an advanced protocol for the post-synthetic, on-resin conversion of an N-terminal tyrosine to its N,N-dimethylated form. These methodologies are supported by mechanistic insights, troubleshooting guides, and quantitative data to empower researchers in synthesizing complex, modified peptides.

Part 1: The Challenge and Strategy of Incorporating N-Methylated Amino Acids

Mechanistic Considerations: N-Methyl vs. N,N-Dimethyl Tyrosine

A common point of inquiry involves the incorporation of N,N-dimethyl-L-tyrosine. It is crucial to understand that the formation of a peptide bond requires the nucleophilic attack of a primary or secondary amine on an activated carboxylic acid, followed by the loss of a proton from the nitrogen. An N,N-dimethyl amino acid possesses a tertiary amine, which lacks the necessary proton, rendering it incapable of forming a peptide bond for chain extension.

The term "N,N-dimethyl-L-tyrosine methyl ester" often arises from synthetic chemistry literature, where the methyl ester serves as a temporary protecting group for the carboxylic acid during the synthesis of the amino acid derivative itself.[4] For SPPS, the building block must have a free carboxylic acid to be activated and a temporary N-terminal protecting group, typically Fmoc.

Therefore, the practical and strategic goal for peptide chemists is the incorporation of Fmoc-N-methyl-L-tyrosine(tBu)-OH . The single N-methyl group already introduces significant steric hindrance, which presents the primary challenge during SPPS.[5][6] Mastering the coupling of this residue provides the foundational knowledge for nearly all N-methylated amino acid incorporations.

The Steric Hindrance Problem

The presence of a methyl group on the amide nitrogen dramatically slows the kinetics of the coupling reaction. This steric bulk physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, making peptide bond formation significantly more difficult than with primary amines.[7] Consequently, standard coupling reagents and conditions often lead to incomplete reactions, resulting in deletion sequences and low yields of the target peptide.

Furthermore, N-methylated residues are incompatible with standard coupling monitoring methods. The secondary amine of a resin-bound N-methylated residue will not produce the characteristic color change with ninhydrin (Kaiser test), necessitating alternative analytical methods to confirm reaction completion.[5]

Caption: Steric hindrance from the N-methyl group impeding coupling.

Part 2: Protocols for Incorporating Fmoc-N-methyl-L-tyrosine(tBu)-OH

Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

-

Amino Acids: Fmoc-N-methyl-L-tyrosine(tBu)-OH and other required Fmoc-protected amino acids.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Fmoc Deprotection: 20% Piperidine in DMF (v/v).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Monitoring Reagent: Bromophenol Blue solution (250 mg in 50 mL of DMF).[5]

-

Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) or similar.

-

Precipitation: Cold diethyl ether.

Protocol 1: Optimized Coupling Cycle for N-Methylated Residues

This protocol details a single coupling cycle for adding an amino acid onto a resin-bound N-terminal N-methyl-tyrosine. The key deviation from standard SPPS is the choice of coupling reagent and extended reaction time.

Caption: Workflow for coupling onto an N-methylated amino acid.

Step-by-Step Methodology:

-

Resin Preparation: If starting a new synthesis, swell the resin in DMF for 30 minutes. If continuing a synthesis, proceed from the resin-bound peptide with its N-terminal Fmoc group intact.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF. Agitate for 3 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 7 minutes.[8]

-

Drain and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.

-

-

Amino Acid Activation (HATU Protocol):

-

In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA.[5]

-

Allow the mixture to pre-activate for 5 minutes at room temperature. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before introduction to the resin, maximizing coupling efficiency and minimizing side reactions like racemization.[9]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling another hindered residue onto the N-methyl-tyrosine), extend the time to 4 hours or perform a double coupling.[7]

-

Note on Automation: Microwave-assisted peptide synthesizers can significantly accelerate this step, often achieving high efficiency in minutes by using controlled heating.[6]

-

-

Washing: After the coupling time, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 minute) and DCM (2 x 1 minute).

-

Monitoring: Perform the Bromophenol Blue test (Protocol 2.3) on a small sample of resin beads to confirm reaction completion. If the test is positive (blue/green beads), a second coupling is required.

Protocol 2: Bromophenol Blue Test for Secondary Amines

-

Sample Preparation: Remove a small sample of resin beads (5-10 mg) after the coupling and washing steps.

-

Washing: Wash the sample beads with methanol and allow them to air dry briefly.

-

Testing: Add 1-2 drops of the Bromophenol Blue test solution to the beads.

-

Observation:

-

Yellow/Orange Beads: Coupling is complete (no free amine).

-

Blue or Green Beads: Coupling is incomplete (free secondary amine present). Proceed with a second coupling.[5]

-

Data Summary: Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Relative Reactivity | Notes |

| DIC/HOBt | Carbodiimide | Low | Generally insufficient for N-methylated residues; high risk of failure.[7][10] |

| HBTU/HCTU | Aminium/Uronium | High | More effective than carbodiimides, but can be slightly less potent than HATU for severe steric hindrance.[5][7] |

| HATU | Aminium/Uronium | Very High | Recommended reagent. Forms a highly reactive OAt-ester, excellent for hindered couplings with low racemization.[9][11] |

| PyBOP/PyAOP | Phosphonium | Very High | Excellent alternatives to HATU. PyAOP is particularly effective for coupling N-methyl amino acids.[5][10] |

| COMU | Uronium | Very High | A modern reagent with reactivity comparable to HATU but with non-explosive byproducts, enhancing safety.[9] |

Part 3: Advanced Protocol for N-Terminal N,N-Dimethylation

This protocol is designed for modifying a fully assembled peptide that has an N-terminal tyrosine residue. The reaction, an on-resin Eschweiler-Clarke reductive amination, converts the primary amine to a tertiary N,N-dimethyl amine.

Caption: On-resin N,N-dimethylation via reductive amination.

Protocol 3: On-Resin Reductive Amination

-

Prerequisites: The peptide must be fully synthesized on the solid support, and the N-terminal Fmoc group must be removed as per Protocol 1, Step 2.

-

Resin Preparation: Wash the deprotected peptide-resin with DMF (3x) and then with 1% acetic acid in DMF (2x). Finally, wash with DMF (3x).

-

Reaction Setup:

-

Suspend the resin in a solution of 1% acetic acid in DMF.

-

Add 5-10 equivalents of aqueous formaldehyde (37% solution).

-

Agitate the mixture for 15 minutes.

-

Add 5 equivalents of sodium cyanoborohydride (NaBH₃CN).

-

Safety Note: NaBH₃CN is toxic and should be handled with care in a fume hood. The reaction may release small amounts of HCN gas.

-

-

Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum. The peptide is now ready for final cleavage.

Part 4: Final Cleavage, Troubleshooting, and References

Final Peptide Cleavage

After synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support, and all side-chain protecting groups (like the tBu on tyrosine) are removed simultaneously.

-

Preparation: Wash the final, dried peptide-resin with DCM (3x).

-

Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).

-

Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Isolation: Filter the resin and collect the TFA solution. Concentrate the solution under a gentle stream of nitrogen.

-

Precipitation: Add the concentrated TFA solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.

-

Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Yield / Deletion Sequence | 1. Insufficient reactivity of coupling reagent.2. Steric hindrance from N-methyl group.3. Peptide aggregation on resin. | 1. Switch to a high-potency reagent like HATU, PyAOP, or COMU.[9]2. Increase coupling time to 2-4 hours or perform a double coupling.3. Consider using a different solvent like NMP, which has better solvating properties than DMF.[7] |

| Bromophenol Blue Test Remains Blue | Incomplete coupling reaction. | Perform a second coupling with freshly prepared activated amino acid solution for at least 2 hours. |

| Racemization | 1. Over-activation of the amino acid.2. Strong base (DIPEA) present for too long. | 1. Use a slightly sub-stoichiometric amount of coupling reagent relative to the amino acid (e.g., 0.95 eq).2. Ensure pre-activation time is not excessively long. Use weaker bases like sym-collidine for sensitive residues.[9] |

| Incomplete N,N-Dimethylation | 1. Inefficient reaction conditions.2. Degradation of reagents. | 1. Ensure the use of fresh formaldehyde and NaBH₃CN.2. Repeat the reductive amination protocol. |

References

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link][1]

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link][4]

-

AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Support. [Link][5]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link][6]

-

Manne, S. R., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Montalbán, M., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI. [Link]

-

Kumar, A., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link][11]

Sources

- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methyl Amino Acids - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

Application Note: Rapid Synthesis of N,N-dimethyl-L-tyrosine Methyl Ester via Microwave-Assisted Tandem Esterification and N,N-dimethylation

Introduction and Strategic Overview

N,N-dimethylated amino acids, such as N,N-dimethyl-L-tyrosine methyl ester, are crucial building blocks in medicinal chemistry and peptide science. The incorporation of a dimethylamino group can enhance the pharmacological properties of peptides by increasing their metabolic stability, modulating their receptor affinity, and improving cell permeability. The traditional synthesis of this compound often involves lengthy, multi-step procedures with extended reaction times under conventional heating.

This application note presents a highly efficient, two-step protocol for the synthesis of N,N-dimethyl-L-tyrosine methyl ester from L-tyrosine, leveraging the power of microwave-assisted organic synthesis (MAOS). Microwave irradiation dramatically accelerates reaction rates, often leading to cleaner products and higher yields in a fraction of the time required by classical methods[1][2]. Our strategy involves:

-

Microwave-Assisted Esterification: A rapid and efficient conversion of the carboxylic acid of L-tyrosine to its corresponding methyl ester.

-

Microwave-Assisted N,N-dimethylation: A subsequent Eschweiler-Clarke reaction on the L-tyrosine methyl ester to install the dimethylamino group.

This guide provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the chosen conditions, offering a comprehensive resource for researchers aiming to streamline the production of this valuable synthetic intermediate.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds in two distinct, high-yielding steps:

Step 1: Esterification of L-Tyrosine (Self-generated image, not from search results)

Step 2: N,N-dimethylation of L-Tyrosine Methyl Ester (Self-generated image, not from search results)

The "Why" of Our Chosen Methods

-